molecular formula C27H23Cl2N3O4S B11085587 Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11085587
M. Wt: 556.5 g/mol
InChI Key: VPYXFUQYXLVJFY-UHFFFAOYSA-N
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Description

METHYL 4-{2-[1-(3,4-DICHLOROPHENYL)-5-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[1-(3,4-DICHLOROPHENYL)-5-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or bromine.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the final ester: The final step involves esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[1-(3,4-DICHLOROPHENYL)-5-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sul

Properties

Molecular Formula

C27H23Cl2N3O4S

Molecular Weight

556.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O4S/c1-36-26(35)18-7-9-19(10-8-18)30-24(33)16-23-25(34)32(20-11-12-21(28)22(29)15-20)27(37)31(23)14-13-17-5-3-2-4-6-17/h2-12,15,23H,13-14,16H2,1H3,(H,30,33)

InChI Key

VPYXFUQYXLVJFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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